Home > Products > Screening Compounds P104907 > Decarbazolyl Desmethyl Carvedilol
Decarbazolyl Desmethyl Carvedilol - 114849-42-2

Decarbazolyl Desmethyl Carvedilol

Catalog Number: EVT-1203090
CAS Number: 114849-42-2
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Decarbazolyl Desmethyl Carvedilol belongs to the class of compounds known as beta-blockers, specifically targeting both beta and alpha-adrenergic receptors. It is synthesized from Carvedilol through various chemical modifications that remove specific functional groups, leading to altered pharmacokinetic and pharmacodynamic profiles. The compound is primarily sourced from synthetic pathways designed to modify existing beta-blocker structures, enhancing their therapeutic efficacy and safety profiles.

Synthesis Analysis

The synthesis of Decarbazolyl Desmethyl Carvedilol typically involves several key steps, which can be outlined as follows:

  1. Starting Materials: The synthesis begins with Carvedilol or its derivatives as the starting material.
  2. Chemical Modifications:
    • Dealkylation: Involves the removal of the carbazole moiety, which can be achieved through hydrolysis or reduction reactions.
    • Desmethylation: This step removes the methyl group from the compound, often utilizing reagents like boron tribromide or other strong Lewis acids under controlled conditions.
  3. Purification: Following synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate Decarbazolyl Desmethyl Carvedilol in high purity.

The synthesis parameters typically include temperature control (often maintained at low temperatures during reaction stages), reaction time (which can vary from several hours to a day), and solvent choice (commonly dichloromethane or methanol).

Molecular Structure Analysis

The molecular structure of Decarbazolyl Desmethyl Carvedilol can be described using its molecular formula C23H24N2O4C_{23}H_{24}N_2O_4. Key features include:

  • Functional Groups: The compound contains hydroxyl (-OH), ether (-O-), and amine (-NH-) groups that contribute to its biological activity.
  • Stereochemistry: The presence of chiral centers in the molecule influences its interaction with biological targets, affecting its pharmacological effects.
  • 3D Structure: The spatial arrangement of atoms can be analyzed using computational chemistry methods to predict binding interactions with adrenergic receptors.
Chemical Reactions Analysis

Decarbazolyl Desmethyl Carvedilol can participate in various chemical reactions:

  1. Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at electrophilic centers, facilitating further derivatization.
  2. Oxidation-Reduction Reactions: It may serve as a substrate in redox reactions, particularly involving its hydroxyl and amine functionalities.
  3. Complexation: The compound can form complexes with metal ions, which may enhance its therapeutic properties.

These reactions are typically conducted under controlled conditions to optimize yield and selectivity.

Mechanism of Action

The mechanism of action of Decarbazolyl Desmethyl Carvedilol primarily involves:

  • Adrenergic Receptor Antagonism: The compound acts on both beta-1 and beta-2 adrenergic receptors, leading to vasodilation and decreased heart rate.
  • Alpha-1 Receptor Blockade: This contributes to reduced peripheral resistance and lower blood pressure.
  • Metabolic Effects: It may also influence metabolic pathways related to glucose metabolism and lipid profiles, making it beneficial in managing conditions like hypertension and heart failure.

Data from pharmacokinetic studies suggest that the compound exhibits a favorable profile with significant bioavailability when administered.

Physical and Chemical Properties Analysis

Decarbazolyl Desmethyl Carvedilol possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 396.45 g/mol.
  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of crystalline structure.

These properties are crucial for determining the appropriate formulation for therapeutic use.

Applications

The applications of Decarbazolyl Desmethyl Carvedilol extend beyond its role as an antihypertensive agent:

  1. Pharmaceutical Development: It serves as a lead compound for developing new beta-blockers with improved efficacy and safety profiles.
  2. Research Applications: Used in studies exploring adrenergic signaling pathways and their implications in cardiovascular diseases.
  3. Potential Therapeutics: Investigated for use in conditions such as anxiety disorders due to its anxiolytic effects mediated through adrenergic receptor modulation.
Introduction to Decarbazolyl Desmethyl Carvedilol

Chemical Identity and Structural Relationship to Carvedilol

Decarbazolyl desmethyl carvedilol (DDC) arises from the oxidative metabolism of carvedilol (1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol), specifically through O-demethylation at the ortho-position of the phenoxy moiety. This biotransformation eliminates the methyl group from the 2-methoxyphenoxy ring while preserving the carbazolyloxypropanolamine backbone essential for receptor interactions. The molecular formula changes from C₂₄H₂₆N₂O₄ in carvedilol to C₂₃H₂₄N₂O₄ in DDC, with a corresponding reduction in molecular weight from 406.48 g/mol to 392.45 g/mol [9].

Table 1: Structural Comparison of Carvedilol and DDC

CharacteristicCarvedilolDecarbazolyl Desmethyl Carvedilol (DDC)
Systematic Name1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol1-(9H-Carbazol-4-yloxy)-3-[[2-(2-hydroxyphenoxy)ethyl]amino]-2-propanol
Molecular FormulaC₂₄H₂₆N₂O₄C₂₃H₂₄N₂O₄
Molecular Weight406.48 g/mol392.45 g/mol
Key Functional GroupsCarbazole, methoxyphenoxy, secondary amine, propanolCarbazole, hydroxyphenoxy, secondary amine, propanol
CAS Registry Number72956-09-310461-27-5 (deuterated analog)

The stereochemical configuration of DDC mirrors carvedilol's racemic composition, containing both R(+) and S(-) enantiomers. The S(-) enantiomer maintains greater β-adrenergic receptor affinity, while both enantiomers contribute to α₁-blockade. The phenolic hydroxyl group introduced via demethylation significantly enhances the compound's hydrogen-donating capacity, potentially amplifying its antioxidant properties. This structural modification also increases polarity, reducing octanol-water partition coefficients (log P) from approximately 3.8 in carvedilol to 3.0 in DDC, which may influence tissue distribution patterns [6] [9]. Analytical differentiation between carvedilol and DDC employs chromatographic techniques with mass spectrometric detection, leveraging their 14 Da mass difference and distinct fragmentation patterns. The deuterated analog (Decarbazolyl Carvedilol-d4) serves as an essential internal standard for quantitative assays, featuring deuterium atoms at the ethylamino bridge [9].

Pharmacological Role as a Carvedilol Metabolite

DDC emerges predominantly through cytochrome P450-mediated oxidation, with CYP2C9 serving as the principal isoform responsible for O-demethylation. This metabolic pathway competes with alternative routes including aromatic hydroxylation (primarily CYP2D6) and N-dealkylation. In vitro studies using human liver microsomes demonstrate that DDC formation follows Michaelis-Menten kinetics, with an apparent Km value of approximately 18 μM for carvedilol, indicating moderate substrate affinity [6]. The metabolite achieves pharmacologically relevant concentrations in plasma following carvedilol administration, with area-under-curve (AUC) ratios of DDC to carvedilol typically ranging between 0.15-0.25 after oral dosing, reflecting substantial first-pass metabolism.

Table 2: Pharmacodynamic Profile of DDC vs. Carvedilol

Pharmacological ParameterCarvedilolDDCExperimental System
β₁-Adrenoceptor Kᵢ (nM)0.24-0.433.8-5.2Human myocardial membranes
β₂-Adrenoceptor Kᵢ (nM)0.19-0.252.9-4.1Human lymphocyte membranes
α₁-Adrenoceptor Kᵢ (nM)3.412.7Rat vascular smooth muscle
Antioxidant Efficacy (IC₅₀ lipid peroxidation)8 μM11 μMRat liver microsomes
SOICR Inhibition Threshold0.3-1 μM>10 μMHEK293 cells expressing RyR2

Receptor binding studies reveal that DDC maintains approximately 10-15% of carvedilol's potency for β-adrenergic receptors (β₁ Kᵢ = 3.8-5.2 nM; β₂ Kᵢ = 2.9-4.1 nM) but exhibits relatively preserved α₁-adrenergic antagonism (Kᵢ = 12.7 nM). This differential activity profile suggests that DDC contributes to carvedilol's vasodilatory effects more substantially than its chronotropic actions. The metabolite's most distinctive pharmacological feature involves its antioxidant capacity, where the unmasked phenolic hydroxyl group enables potent free radical scavenging. DDC effectively inhibits lipid peroxidation in myocardial membranes with an IC₅₀ of 11 μM, comparable to carvedilol's IC₅₀ of 8 μM [4]. Unlike carvedilol, however, DDC demonstrates negligible inhibition of store overload-induced calcium release (SOICR) at clinically relevant concentrations (>10 μM required vs. 0.3-1 μM for carvedilol), indicating distinct antiarrhythmic profiles [7].

Population pharmacokinetic analyses in type-2 diabetes patients reveal that DDC formation remains unaffected by concomitant metformin or glibenclamide administration, despite these drugs' potential inhibition of CYP2C9 and P-glycoprotein. Stereoselective metabolism favors the R(+) enantiomer, resulting in higher plasma concentrations of R-DDC versus S-DDC (AUC ratio ≈ 1.8), which may influence overall pharmacological activity since S-carvedilol derivatives exhibit superior β-blockade [6].

Historical Context in Beta-Adrenergic Receptor Antagonist Research

The discovery of DDC occurred during the late 1980s metabolic profiling studies that accompanied carvedilol's clinical development. Initial pharmacokinetic investigations in humans, dogs, and rats identified O-desmethylation as a significant metabolic pathway, though early research focused primarily on characterizing the parent compound's novel receptor interactions [10]. The 1990s witnessed a paradigm shift in cardiovascular pharmacology with the recognition that third-generation β-blockers like carvedilol offered survival benefits in heart failure—conditions where β-blockade was previously contraindicated. This revelation stimulated intense investigation into carvedilol's pleiotropic actions beyond β-adrenoceptor antagonism, including metabolite contributions [4].

The Carvedilol Prospective Randomized Cumulative Survival (COPERNICUS) trial marked a critical turning point, demonstrating 35% mortality reduction in severe heart failure patients. This unprecedented success prompted mechanistic studies examining carvedilol's metabolites, including DDC. Research during the early 2000s established that carvedilol's antioxidant effects persisted in its phenolic metabolites, challenging the prevailing assumption that therapeutic benefits resided solely in the parent molecule [4] [10]. The emergence of pharmacogenomic research further illuminated DDC's significance, revealing that CYP2C9 polymorphisms significantly influence carvedilol's metabolic disposition and potentially its therapeutic outcomes.

Historically, drug metabolites were regarded primarily as inactivation products destined for elimination. DDC exemplifies the modern understanding that metabolites constitute pharmacologically active entities with distinct target engagement profiles. Contemporary drug development strategies now incorporate deliberate design of metabolically activated prodrugs, partly inspired by observations from carvedilol's metabolic activation pathway. The ongoing characterization of DDC's receptor-specific actions continues to inform the development of next-generation adrenergic antagonists with optimized receptor polypharmacology [6] [10].

Properties

CAS Number

114849-42-2

Product Name

Decarbazolyl Desmethyl Carvedilol

IUPAC Name

3-[2-(2-hydroxyphenoxy)ethylamino]propane-1,2-diol

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C11H17NO4/c13-8-9(14)7-12-5-6-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2

InChI Key

AGYRJCUIRUOCTL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)OCCNCC(CO)O

Synonyms

3-[[2-(2-Hydroxyphenoxy)ethyl]amino]-1,2-propanediol; BM 51335

Canonical SMILES

C1=CC=C(C(=C1)O)OCCNCC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.